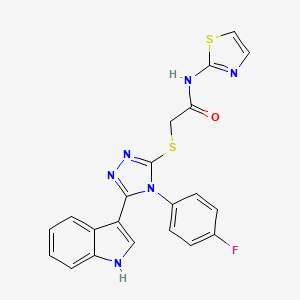

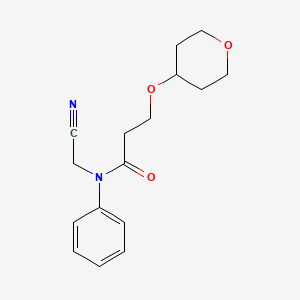

![molecular formula C24H35N3O4S2 B2378781 2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide CAS No. 667892-20-8](/img/structure/B2378781.png)

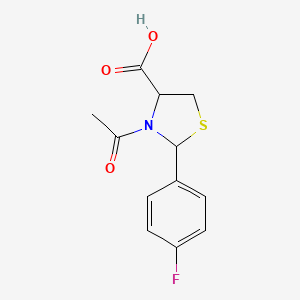

2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs . It also contains a piperazine ring, which is a common feature in many drugs and is known for its wide range of biological activities.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticonvulsant Action

- Benzenesulfonamide derivatives, including 2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide, act as effective carbonic anhydrase inhibitors (Mishra et al., 2017). This enzyme plays a crucial role in various physiological processes. Some derivatives in this category have shown anticonvulsant activity, offering seizure protection in animal models.

Cancer Research and Tumor Inhibition

- Sulfonamide derivatives, including those with a structure similar to the compound , have been studied for their role in inhibiting tumor-associated enzymes like human carbonic anhydrase IX and XII (Congiu et al., 2015). These enzymes are involved in tumor growth and metastasis, making such compounds potential candidates for cancer therapy.

Crystal Structure and Computational Studies

- The compound's analogs have been subject to crystal structure studies and Density Functional Theory (DFT) calculations to understand their reactive sites for electrophilic and nucleophilic nature (Kumara et al., 2017). These insights are crucial for designing more effective drugs and understanding their interaction with biological molecules.

Antimalarial Activity

- Piperazine derivatives, structurally related to the given compound, have been investigated for their potential anti-malarial activity (Cunico et al., 2009). This suggests a possible application of such compounds in treating malaria, a significant global health concern.

Cytotoxicity and Carbonic Anhydrase Inhibition

- Some derivatives have shown interesting cytotoxic activities, potentially crucial for anti-tumor activity studies, while also strongly inhibiting carbonic anhydrase isoforms (Gul et al., 2016). This dual action highlights their significance in cancer research.

Adenosine Receptor Antagonism

- Research has identified certain piperazine derivatives as potent antagonists of A2B adenosine receptors (Esteve et al., 2006), relevant in various pharmacologic applications including cardiac and inflammatory disorders.

properties

IUPAC Name |

2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O4S2/c1-17-13-21(5)23(15-19(17)3)32(28,29)25-7-8-26-9-11-27(12-10-26)33(30,31)24-16-20(4)18(2)14-22(24)6/h13-16,25H,7-12H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSZCUABOCZGQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

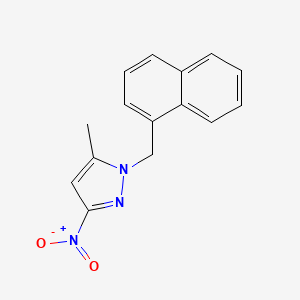

![5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378708.png)

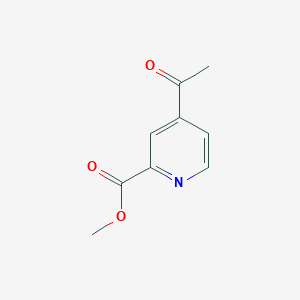

![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2378716.png)

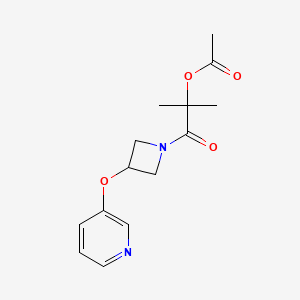

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)